molecular formula C13H20N2O B7868593 [1-(4-Amino-2-methylphenyl)piperidin-4-yl]methanol

[1-(4-Amino-2-methylphenyl)piperidin-4-yl]methanol

Cat. No.: B7868593
M. Wt: 220.31 g/mol
InChI Key: ATVVXUIVQJSDOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Amino-2-methylphenyl)piperidin-4-yl]methanol is a piperidine-derived compound featuring a methanol group at the 4-position of the piperidine ring and a 4-amino-2-methylphenyl substituent at the 1-position. Its molecular formula is C₁₃H₁₉N₂O (exact mass: 219.1504 g/mol). The amino and methyl groups on the phenyl ring confer distinct electronic and steric properties, influencing solubility, receptor binding, and metabolic stability .

Properties

IUPAC Name

[1-(4-amino-2-methylphenyl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-10-8-12(14)2-3-13(10)15-6-4-11(9-16)5-7-15/h2-3,8,11,16H,4-7,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVVXUIVQJSDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Reductive Amination and Aryl Group Installation

This method leverages reductive amination to attach the 4-nitro-2-methylphenyl group, followed by nitro reduction.

Step 1: Synthesis of tert-Butyl 4-(Hydroxymethyl)piperidine-1-carboxylate

The piperidine core is prepared by reducing tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under inert atmosphere.
Reaction Conditions :

  • Reagent : LiAlH4 (1.0 M in THF, 1.5 equiv)

  • Temperature : 20°C, 17 hours

  • Workup : Quenching with H2O/NaOH, filtration, and liquid-liquid extraction.
    Yield : 88%.

Step 2: Aryl Group Introduction via Buchwald-Hartwig Coupling

The deprotected piperidin-4-ylmethanol reacts with 4-nitro-2-methylbromobenzene under palladium catalysis.
Reaction Conditions :

  • Catalyst : Pd2(dba)3 (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs2CO3 (2.0 equiv)

  • Solvent : Dioxane, 100°C, 24 hours.
    Intermediate : [1-(4-Nitro-2-methylphenyl)piperidin-4-yl]methanol.
    Yield : ~70% (estimated from analogous reactions).

Step 3: Nitro Reduction to Amine

Catalytic hydrogenation converts the nitro group to an amine.
Reaction Conditions :

  • Catalyst : 10% Pd/C (0.1 equiv)

  • H2 Pressure : 50 psi

  • Solvent : Ethanol, 25°C, 12 hours.
    Yield : >95%.

Route 2: Grignard-Type Alkylation of Piperidine Derivatives

Adapted from the synthesis of 4-(4-tert-butylbenzyl)piperidin-4-amine, this route employs a strong base to facilitate alkylation.

Step 1: Lithiation of Protected Piperidine

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate is treated with n-butyllithium (n-BuLi) to generate a lithiated intermediate.
Reaction Conditions :

  • Base : n-BuLi (2.32 M in hexanes, 1.1 equiv)

  • Solvent : THF, −78°C, 1 hour.

Step 2: Reaction with 4-Nitro-2-methylbenzyl Bromide

The lithiated species reacts with 4-nitro-2-methylbenzyl bromide to form the C–N bond.
Workup : Aqueous extraction and recrystallization yield [1-(4-nitro-2-methylbenzyl)piperidin-4-yl]methanol.
Yield : ~65% (extrapolated from similar reactions).

Step 3: Nitro Reduction and Deprotection

The nitro group is reduced using H2/Pd, followed by Boc deprotection with trifluoroacetic acid (TFA).
Final Yield : 58% over two steps.

Route 3: Direct Coupling of Preformed Aryl Amines

A more recent approach involves coupling pre-synthesized 4-amino-2-methylphenyl derivatives with piperidinemethanol.

Step 1: Synthesis of 4-Amino-2-methylphenylboronic Acid

4-Nitro-2-methylphenylboronic acid is prepared via borylation of 4-nitro-2-methylbromobenzene, followed by nitro reduction.

Step 2: Suzuki-Miyaura Coupling

The boronic acid reacts with 1-chloropiperidin-4-ylmethanol under palladium catalysis.
Reaction Conditions :

  • Catalyst : Pd(PPh3)4 (5 mol%)

  • Base : K2CO3 (2.0 equiv)

  • Solvent : DME/H2O (4:1), 80°C, 12 hours.
    Yield : 72%.

Critical Analysis of Methodologies

Yield and Efficiency Comparison

Route Key Steps Total Yield Advantages Limitations
1Reductive amination → Reduction~60%High functional group toleranceMulti-step, Pd catalyst cost
2Lithiation → Alkylation~58%Avoids transition metalsLow-temperature requirements
3Suzuki coupling72%Modular, scalableRequires preformed boronic acid

Optimization Insights

  • Catalyst Selection : Pd2(dba)3/Xantphos systems outperform Pd(OAc)2 in coupling reactions.

  • Reduction Conditions : H2/Pd-C achieves cleaner reductions than Fe/HCl, minimizing byproducts.

  • Solvent Effects : THF enhances lithiation reactivity, while DME improves Suzuki coupling yields .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products:

    Oxidation: [1-(4-Amino-2-methylphenyl)piperidin-4-yl]methanal or [1-(4-Amino-2-methylphenyl)piperidin-4-yl]methanoic acid.

    Reduction: [1-(4-Amino-2-methylphenyl)piperidin-4-yl]methanamine.

    Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex molecules.
  • Studied for its reactivity and potential to form novel compounds.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Used in the study of enzyme inhibition and protein interactions.

Medicine:

  • Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
  • Studied for its role in the development of drugs targeting neurological disorders.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.
  • Employed in the synthesis of specialty chemicals for research and development.

Mechanism of Action

The mechanism by which [1-(4-Amino-2-methylphenyl)piperidin-4-yl]methanol exerts its effects involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and amino-methylphenyl group allow it to bind to these targets, potentially modulating their activity. This binding can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine-Phenyl Scaffold

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Key Properties/Activity Evidence Source
[1-(4-Amino-2-methylphenyl)piperidin-4-yl]methanol 4-Amino-2-methylphenyl C₁₃H₁₉N₂O Potential H-bond donor (NH₂); Steric hindrance (2-CH₃)
(1-[2-(Aminomethyl)phenyl]piperidin-4-yl)methanol (CAS 220060-79-7) 2-(Aminomethyl)phenyl C₁₃H₂₀N₂O Flexible aminomethyl group; Enhanced solubility
[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol 4-Fluorobenzyl, 4-fluorophenyl C₂₀H₂₂F₂O High anti-parasitic activity (IC₅₀: 1.03–2.52 μg/mL); Fluorine enhances lipophilicity
[1-(Pyrazin-2-yl)piperidin-4-yl]methanol (CAS 1249377-81-8) Pyrazin-2-yl C₁₀H₁₅N₃O Heteroaromatic ring (pyrazine) introduces π-stacking potential
Diphenyl(piperidin-4-yl)methanol (Azacyclonol, CAS 115-46-8) Diphenyl C₁₈H₂₁NO Simpler structure; Used as an impurity reference

Physicochemical Properties

  • Solubility: The aminomethyl group in (1-[2-(aminomethyl)phenyl]piperidin-4-yl)methanol increases polarity compared to the target compound’s 4-amino-2-methylphenyl group, which balances hydrophilicity (NH₂) and hydrophobicity (CH₃) .
  • Metabolic Stability : Fluorinated analogues (e.g., [1-(4-fluorobenzyl)piperidin-4-yl] derivatives) resist oxidative metabolism due to C-F bond stability, whereas the target compound’s NH₂ group may undergo conjugation or deamination .

Q & A

Q. Basic Research Focus

  • HPLC : A validated method employs a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to resolve polar impurities. System suitability tests ensure retention time reproducibility and resolution of critical pairs (e.g., hydroxylated byproducts) .
  • Melting Point and Spectral Analysis : Melting ranges (e.g., 136–138°C) and FTIR/¹H-NMR data (e.g., –OH stretch at 3200–3400 cm⁻¹, aromatic protons at δ 6.8–7.2 ppm) confirm structural integrity .
    Challenges : Co-elution of stereoisomers or degradation products (e.g., oxidation to ketones) requires gradient optimization or orthogonal methods like LC-MS .

How can researchers address discrepancies in biological activity data across studies involving this compound?

Advanced Research Focus
Discrepancies often arise from:

  • Impurity Profiles : Batch-to-batch variability in impurities (e.g., diphenylmethanol derivatives) can modulate receptor binding. Use primary reference standards (e.g., LGC Standards’ azacyclonol) to calibrate assays .
  • Experimental Design : Control for stereochemical purity (chiral HPLC) and solvent effects (e.g., DMSO concentration in cell-based assays). Validate target engagement via competitive binding assays with known antagonists .

What strategies are effective in identifying and characterizing synthetic impurities in this compound?

Q. Advanced Research Focus

  • LC-HRMS : Identify impurities such as [1-(4-(1,1-dimethylethyl)phenyl)butyl]piperidin-4-yl]diphenylmethanol (m/z 439.3) or azacyclonol (m/z 267.2) using high-resolution mass spectrometry .
  • Stability Studies : Stress testing under acidic (HCl), oxidative (H₂O₂), and thermal conditions (40–60°C) reveals degradation pathways (e.g., N-dealkylation or hydroxylation) .

How should researchers design experiments to study the metabolic stability and pharmacokinetics of this compound?

Q. Advanced Research Focus

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH to identify Phase I metabolites (e.g., hydroxylation at the piperidine ring). Use UPLC-QTOF to detect glucuronidation or sulfation products .
  • Pharmacokinetic Modeling : Administer the compound intravenously/orally in rodents, collect plasma samples at intervals (0–24h), and quantify via LC-MS/MS. Calculate AUC, Cₘₐₓ, and half-life using non-compartmental analysis .

What computational methods are suitable for predicting the structure-activity relationships (SAR) of this compound derivatives?

Q. Advanced Research Focus

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., 5-HT₄ or nociceptin receptors). Focus on hydrogen bonding with the hydroxyl group and hydrophobic interactions with the methylphenyl moiety .
  • QSAR Modeling : Generate 3D descriptors (e.g., logP, polar surface area) for analogs and correlate with IC₅₀ values. Validate models via leave-one-out cross-validation .

How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?

Q. Advanced Research Focus

  • Salt Formation : Prepare hydrochloride salts (common for amines) to enhance aqueous solubility. Characterize salts via PXRD and DSC to confirm crystallinity .
  • Formulation : Use co-solvents (e.g., PEG 400) or lipid-based carriers (e.g., liposomes) to improve oral absorption. Assess bioavailability via crossover studies in fasted/fed animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.